molecular formula C10H4BrClF3NO B13422640 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline

Cat. No.: B13422640
M. Wt: 326.49 g/mol
InChI Key: KGAMCFULQVTLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF or DMSO.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethoxy groups enhances its ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

  • 8-Bromo-4-chloroquinoline
  • 8-Bromo-5-(trifluoromethoxy)quinoline
  • 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline

Uniqueness: 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H4BrClF3NO

Molecular Weight

326.49 g/mol

IUPAC Name

8-bromo-4-chloro-5-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H4BrClF3NO/c11-5-1-2-7(17-10(13,14)15)8-6(12)3-4-16-9(5)8/h1-4H

InChI Key

KGAMCFULQVTLRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1OC(F)(F)F)C(=CC=N2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.